Acide 4-aminobutyrique-2,2-d2

Vue d'ensemble

Description

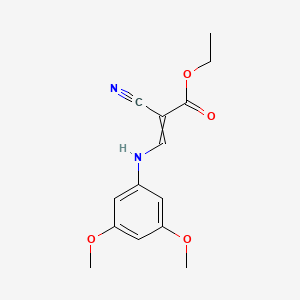

4-Aminobutyric acid-2,2-d2 is a useful research compound. Its molecular formula is C4H9NO2 and its molecular weight is 105.13 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Aminobutyric acid-2,2-d2 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Aminobutyric acid-2,2-d2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminobutyric acid-2,2-d2 including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Études des neurotransmetteurs

Acide 4-aminobutyrique-2,2-d2: est une forme deutérée du GABA, un neurotransmetteur inhibiteur dans le système nerveux central. Ce composé isotopiquement marqué est utilisé en spectrométrie de masse pour étudier le rôle du GABA dans la réduction de l'excitabilité neuronale et la régulation du tonus musculaire .

Recherche métabolique

Les chercheurs utilisent l'This compound pour suivre et comprendre les voies métaboliques in vivo. Les atomes de deutérium permettent de suivre le composé à travers les processus métaboliques sans altérer la fonction naturelle du système .

Chimie organique

En synthèse organique, l'This compound sert de standard pour l'identification et la quantification chimique. Son marqueur isotopique stable fournit un point de référence pour étudier les mécanismes réactionnels et la cinétique .

Diagnostic clinique

La pureté isotopique du composé le rend approprié pour une utilisation dans les tests de diagnostic cliniques. Il peut aider au développement de tests qui mesurent les niveaux de GABA dans les échantillons biologiques, aidant au diagnostic des affections neurologiques .

Suivi environnemental

Les scientifiques de l'environnement peuvent utiliser l'This compound pour étudier la dynamique de la pollution. Le composé deutéré peut servir de traceur pour comprendre le devenir environnemental de composés similaires .

Développement pharmaceutique

En recherche pharmaceutique, l'This compound est utilisé pour concevoir et tester de nouveaux médicaments qui ciblent les récepteurs du GABA. Il aide à comprendre l'interaction entre les médicaments et le système GABAergique .

Marquage isotopique en protéomique

Les études de protéomique utilisent souvent l'This compound pour le marquage isotopique des protéines. Cela contribue à l'analyse précise par spectrométrie de masse des structures et des interactions protéiques .

Objectifs éducatifs

Enfin, l'This compound est utilisé dans les milieux éducatifs pour démontrer les principes du marquage isotopique et ses applications dans divers domaines scientifiques .

Mécanisme D'action

Target of Action

The primary target of the compound 4-Aminobutyric acid-2,2-d2, also known as 4-amino-2,2-dideuteriobutanoic acid, is the GABA (gamma-aminobutyric acid) receptor in the central nervous system . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system .

Mode of Action

4-Aminobutyric acid-2,2-d2 interacts with its targets by enhancing the neurotransmitter GABA at the GABA A receptor . This results in the sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Biochemical Pathways

4-Aminobutyric acid-2,2-d2 affects the GABAergic pathway . It is involved in the regulation of growth, development, stress response, and other important activities in the life cycle of plants . The major pathway of GABA biosynthesis is the irreversible decarboxylation of L-glutamate catalyzed by glutamate decarboxylase .

Result of Action

The molecular and cellular effects of 4-Aminobutyric acid-2,2-d2’s action involve reducing the excitability of neurons . This regulatory function is essential for preventing excessive neural activity, contributing to the overall stability and proper functioning of the nervous system .

Action Environment

The action of 4-Aminobutyric acid-2,2-d2 can be influenced by environmental factors such as temperature, humidity, and oxygen content . These factors can affect the accumulation of GABA in organisms .

Propriétés

IUPAC Name |

4-amino-2,2-dideuteriobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c5-3-1-2-4(6)7/h1-3,5H2,(H,6,7)/i2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCSSZJGUNDROE-CBTSVUPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60727509 | |

| Record name | 4-Amino(2,2-~2~H_2_)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67910-98-9 | |

| Record name | 4-Amino(2,2-~2~H_2_)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 67910-98-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Boc-8-oxo-3-azabicyclo[3.2.1]octane](/img/structure/B1374859.png)

![Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B1374860.png)

![4-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374863.png)

![4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1374864.png)

![3-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride](/img/structure/B1374867.png)

![7-Bromo-2-chlorothieno[3,2-d]pyrimidine](/img/structure/B1374876.png)

![(S)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B1374877.png)